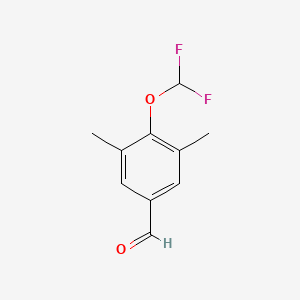

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde

Vue d'ensemble

Description

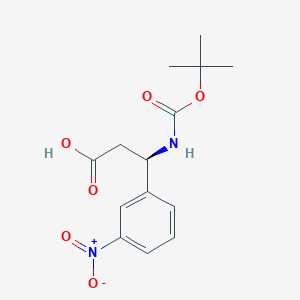

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde include a density of 1.3±0.1 g/cm3, boiling point of 234.7±30.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 47.1±3.0 kJ/mol, flash point of 93.1±19.4 °C, and index of refraction of 1.498 .Applications De Recherche Scientifique

Medicinal Chemistry: Anti-inflammatory Agents

The difluoromethoxy group in benzaldehyde derivatives has been explored for its potential in medicinal chemistry. Specifically, compounds like 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be investigated for their efficacy as anti-inflammatory agents. This is due to the structural similarity with compounds that have shown inhibitory effects on inflammatory pathways .

Pulmonary Fibrosis Treatment

In the context of lung diseases, such as idiopathic pulmonary fibrosis, the difluoromethoxy moiety has been associated with the inhibition of epithelial–mesenchymal transformation (EMT). This process is crucial in the development of fibrosis. Therefore, derivatives of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be synthesized and evaluated for their therapeutic potential in treating pulmonary fibrosis .

Liquid Crystal Technology

The high polarity of the difluoromethoxy group, combined with aromatic stacking interactions, makes derivatives like 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde valuable for the development of nematic liquid crystals. These materials are essential for the construction of liquid crystal displays, which are ubiquitous in modern electronic devices .

Agricultural Chemistry: Pesticides and Herbicides

The difluoromethoxy phenyl motif is also present in various pesticides and herbicides. The structural properties of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be utilized to develop new agrochemicals with improved efficacy and reduced environmental impact .

Antibacterial Research

Research into the antibacterial properties of difluoromethoxy compounds is ongoing4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could serve as a precursor or active moiety in the development of new antibacterial agents, potentially addressing the growing issue of antibiotic resistance .

Anesthetic Formulations

The difluoromethoxy group has been studied in the context of anesthetic compounds. Given its pharmacological relevance, 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be a candidate for the synthesis of novel anesthetic agents with potentially fewer side effects and better patient outcomes .

Enzyme Inhibition

Compounds with a difluoromethoxy group have been used as selective enzyme inhibitors. There is a possibility to explore 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde for its enzyme inhibitory activity, which could lead to the development of new drugs for various diseases, including chronic obstructive pulmonary disease .

Material Science: Polymer Synthesis

The unique electronic properties of the difluoromethoxy group can influence the polymerization process, leading to polymers with specific characteristics4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde could be used in the synthesis of polymers with potential applications in biomedicine, electronics, and nanotechnology .

Propriétés

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMZDWYOXJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(F)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366636 | |

| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde | |

CAS RN |

749920-58-9 | |

| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.